molecular formula C15H10ClNO5 B11543282 2-Oxo-2-phenylethyl 4-chloro-3-nitrobenzoate

2-Oxo-2-phenylethyl 4-chloro-3-nitrobenzoate

Cat. No.: B11543282
M. Wt: 319.69 g/mol
InChI Key: WFLIQTSMTKJVHQ-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 4-chloro-3-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a phenyl group, a nitro group, and a chloro group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 4-chloro-3-nitrobenzoate typically involves the esterification of 4-chloro-3-nitrobenzoic acid with 2-oxo-2-phenylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 4-chloro-3-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C).

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

2-Oxo-2-phenylethyl 4-chloro-3-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 4-chloro-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The chloro group can participate in substitution reactions, leading to the formation of new compounds with potential biological activities. The ester bond can be hydrolyzed, releasing the active components that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2-phenylethyl 4-chloro-3-nitrobenzoate is unique due to the presence of both the nitro and chloro groups, which provide a combination of reactivity and potential biological activity. The ester linkage also allows for easy modification and incorporation into more complex molecules, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C15H10ClNO5

Molecular Weight

319.69 g/mol

IUPAC Name

phenacyl 4-chloro-3-nitrobenzoate

InChI

InChI=1S/C15H10ClNO5/c16-12-7-6-11(8-13(12)17(20)21)15(19)22-9-14(18)10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

WFLIQTSMTKJVHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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